1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene
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Overview
Description
1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene is an organic compound characterized by the presence of a chloromethyl group and a trifluoroethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene typically involves the reaction of 2-(2,2,2-trifluoroethoxy)benzene with chloromethylating agents. One common method is the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of methyl-substituted benzene derivatives.
Scientific Research Applications
1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of bioactive compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. The trifluoroethoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
1-(Chloromethyl)-2-methoxybenzene: Similar structure but with a methoxy group instead of a trifluoroethoxy group.
1-(Chloromethyl)-2-ethoxybenzene: Similar structure but with an ethoxy group instead of a trifluoroethoxy group.
1-(Chloromethyl)-2-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoroethoxy group.
Uniqueness: 1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability and reactivity, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-(chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O/c10-5-7-3-1-2-4-8(7)14-6-9(11,12)13/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHSBXFWZKLQLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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